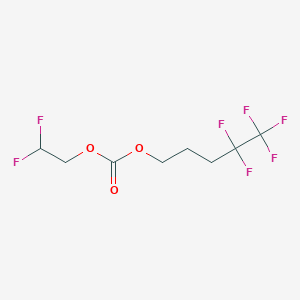
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 2,2-difluoroethanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. A common method includes:
Reactants: 2,2-Difluoroethanol and 4,4,5,5,5-pentafluoropentanol.
Catalyst: A base such as potassium carbonate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted fluorinated compounds.
Hydrolysis: Production of 2,2-difluoroethanol and 4,4,5,5,5-pentafluoropentanol.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Applied in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Mécanisme D'action
The mechanism by which 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Sites: The compound can react with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting or modifying their activity.
Hydrolysis Pathways: The carbonate group can be hydrolyzed, releasing fluorinated alcohols that may interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoroethyl 4,4,5,5,5-tetrafluoropentyl carbonate
- 2,2-Difluoroethyl 4,4,5,5,5-trifluoropentyl carbonate
- 2,2-Difluoroethyl 4,4,5,5,5-hexafluoropentyl carbonate
Uniqueness
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of five fluorine atoms on the pentyl chain and two on the ethyl group makes it particularly valuable in applications requiring high-performance materials.
This compound’s unique structure and properties make it a versatile tool in scientific research and industrial applications, distinguishing it from other fluorinated carbonates.
Propriétés
Formule moléculaire |
C8H9F7O3 |
|---|---|
Poids moléculaire |
286.14 g/mol |
Nom IUPAC |
2,2-difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c9-5(10)4-18-6(16)17-3-1-2-7(11,12)8(13,14)15/h5H,1-4H2 |
Clé InChI |
GIYZPJLKIUHUGQ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
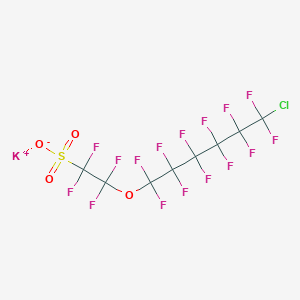

![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
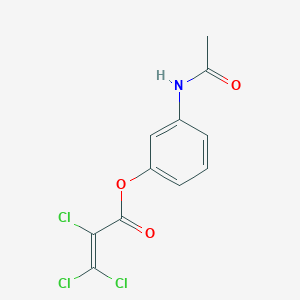

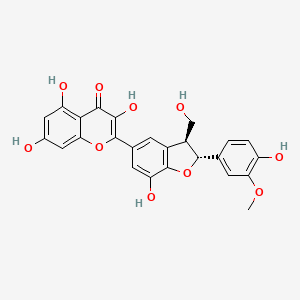


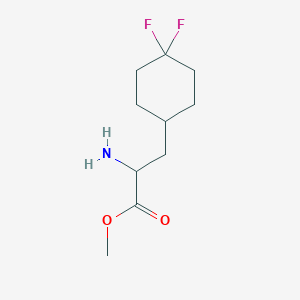
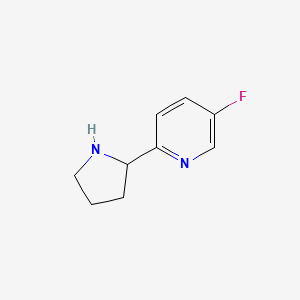
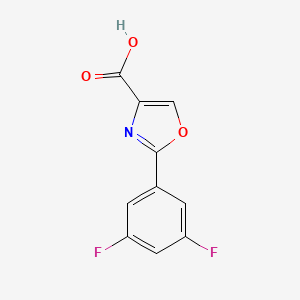
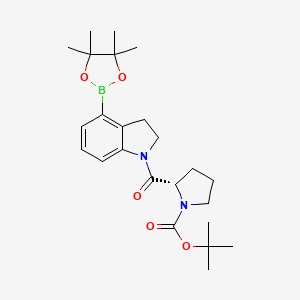
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
